2'-Amino-2'-deoxyinosine

描述

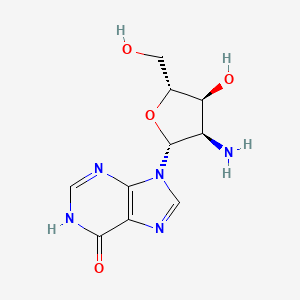

2'-Amino-2'-deoxyinosine, also known as this compound, is a useful research compound. Its molecular formula is C10H13N5O4 and its molecular weight is 267.24 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Carbohydrates - Glycosides - Nucleosides - Purine Nucleosides - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

作用机制

Target of Action

The primary target of 2’-Amino-2’-deoxyinosine is the enzyme Adenosine Deaminase (ADA) . ADA is a key enzyme in purine metabolism that irreversibly converts adenosine to inosine or 2′deoxyadenosine to 2′deoxyinosine . It is active both inside the cell and on the cell surface where it interacts with membrane proteins, such as CD26 and adenosine receptors, forming ecto-ADA (eADA) .

Mode of Action

2’-Amino-2’-deoxyinosine interacts with ADA, inhibiting its activity . This inhibition prevents the conversion of adenosine to inosine or 2′deoxyadenosine to 2′deoxyinosine , thereby altering the balance of these compounds in the body.

Biochemical Pathways

The inhibition of ADA by 2’-Amino-2’-deoxyinosine affects the purine metabolism pathway . This pathway is responsible for the breakdown of purines, which are vital components of cellular energy systems (e.g., ATP, ADP) and signaling (e.g., GTP, cAMP, cGMP). The inhibition of ADA leads to an accumulation of adenosine and 2′deoxyadenosine, and a decrease in the levels of inosine and 2′deoxyinosine .

Pharmacokinetics

Like other nucleoside analogs, it is expected to be absorbed in the gut, distributed throughout the body, metabolized in the liver, and excreted in the urine .

Result of Action

The inhibition of ADA by 2’-Amino-2’-deoxyinosine leads to an increase in the levels of adenosine and 2′deoxyadenosine, and a decrease in the levels of inosine and 2′deoxyinosine . This can have various effects on the body, depending on the specific tissues and cells affected. For example, in the cardiovascular system, where adenosine protects against endothelial dysfunction, vascular inflammation, or thrombosis, the increase in adenosine levels could potentially have protective effects .

Action Environment

The action of 2’-Amino-2’-deoxyinosine can be influenced by various environmental factors. For example, the pH of the environment can affect the ionization state of the compound, which can in turn affect its absorption, distribution, metabolism, and excretion . Additionally, the presence of other drugs or substances that interact with ADA or the purine metabolism pathway can also influence the action of 2’-Amino-2’-deoxyinosine .

生化分析

Biochemical Properties

2’-Amino-2’-deoxyinosine plays a significant role in biochemical reactions, particularly in the context of nucleoside metabolism. This compound interacts with several enzymes, proteins, and other biomolecules, influencing various biochemical pathways. One of the primary enzymes that interact with 2’-Amino-2’-deoxyinosine is adenosine deaminase. Adenosine deaminase catalyzes the deamination of adenosine and its analogs, converting them into inosine and related compounds . The interaction between 2’-Amino-2’-deoxyinosine and adenosine deaminase is crucial for its metabolic processing and subsequent biochemical effects.

Cellular Effects

2’-Amino-2’-deoxyinosine exerts various effects on different types of cells and cellular processes. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, 2’-Amino-2’-deoxyinosine has been shown to affect the activity of adenosine receptors on the cell surface, thereby altering adenosine signaling . This modulation can impact processes such as endothelial function, vascular inflammation, and thrombosis. Additionally, 2’-Amino-2’-deoxyinosine can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in cellular metabolism and function.

Molecular Mechanism

The molecular mechanism of action of 2’-Amino-2’-deoxyinosine involves several key interactions at the molecular level. This compound binds to specific biomolecules, including enzymes and receptors, to exert its effects. One of the primary mechanisms is the inhibition of adenosine deaminase, which prevents the conversion of adenosine to inosine . This inhibition can lead to increased levels of adenosine, which in turn affects various signaling pathways and cellular processes. Additionally, 2’-Amino-2’-deoxyinosine can modulate gene expression by binding to transcription factors and influencing their activity.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2’-Amino-2’-deoxyinosine can change over time due to factors such as stability and degradation. Studies have shown that this compound is relatively stable under certain conditions, but it can degrade over time, leading to changes in its biochemical activity Long-term exposure to 2’-Amino-2’-deoxyinosine in in vitro and in vivo studies has revealed potential effects on cellular function, including alterations in cell signaling and metabolism

Dosage Effects in Animal Models

The effects of 2’-Amino-2’-deoxyinosine can vary with different dosages in animal models. Research has shown that low to moderate doses of this compound can have beneficial effects on cellular function and metabolism, while high doses may lead to toxic or adverse effects . For example, at higher concentrations, 2’-Amino-2’-deoxyinosine may cause cellular stress and apoptosis, highlighting the importance of dosage optimization in experimental studies. Understanding the dosage effects is crucial for determining the therapeutic potential and safety profile of this compound.

Metabolic Pathways

2’-Amino-2’-deoxyinosine is involved in several metabolic pathways, interacting with various enzymes and cofactors. One of the key pathways is the purine metabolism pathway, where 2’-Amino-2’-deoxyinosine is processed by adenosine deaminase to produce inosine . This conversion is essential for maintaining the balance of nucleosides and nucleotides within the cell. Additionally, 2’-Amino-2’-deoxyinosine can influence metabolic flux and metabolite levels by modulating the activity of other enzymes involved in nucleotide metabolism.

Transport and Distribution

The transport and distribution of 2’-Amino-2’-deoxyinosine within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through nucleoside transporters, which facilitate its entry into the intracellular environment . Once inside the cell, 2’-Amino-2’-deoxyinosine can interact with various binding proteins that influence its localization and accumulation. These interactions are crucial for determining the compound’s bioavailability and overall biochemical activity.

Subcellular Localization

The subcellular localization of 2’-Amino-2’-deoxyinosine plays a significant role in its activity and function. This compound can be localized to specific cellular compartments, such as the nucleus, cytoplasm, or mitochondria, depending on the presence of targeting signals and post-translational modifications The localization of 2’-Amino-2’-deoxyinosine can influence its interactions with other biomolecules and its overall biochemical effects

生物活性

2'-Amino-2'-deoxyinosine (2'-amino dI) is a significant nucleoside analog that has garnered interest due to its diverse biological activities, particularly in the fields of virology, oncology, and molecular biology. This article explores the compound's biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Synthesis

This compound is a modified form of deoxyinosine, characterized by the presence of an amino group at the 2' position. Its synthesis typically involves enzymatic pathways or chemical modifications of existing nucleosides. For instance, microbial synthesis methods have been explored to produce purine 2'-amino-2'-deoxyribosides, including 2'-amino dI, highlighting its accessibility for research and potential therapeutic use .

Biological Activities

1. Antiviral Activity

Research indicates that 2'-amino dI exhibits selective antiviral properties. Specifically, it has been shown to inhibit the replication of certain riboviruses effectively. The compound's mechanism involves interference with viral RNA synthesis, making it a candidate for further exploration in antiviral therapies .

2. Antitumor Effects

In oncology, 2'-amino dI has demonstrated promising antitumor activity. Studies involving modified aptamers incorporating 2'-deoxyinosine (including 2'-amino dI) revealed enhanced anti-proliferative effects against various cancer cell lines. For example, modifications in the AS1411 aptamer led to improved binding affinity and stability, resulting in significant inhibition of tumor cell growth and induction of S-phase cell cycle arrest .

3. Mechanisms of Action

The mechanisms by which 2'-amino dI exerts its biological effects include:

- Inhibition of DNA Replication : Modified aptamers containing 2'-amino dI showed reduced DNA synthesis in treated cells, indicating a direct impact on cellular proliferation.

- Induction of Cell Cycle Arrest : The incorporation of 2'-amino dI into oligonucleotides has been linked to the induction of S-phase arrest in cancer cells, enhancing the therapeutic potential against tumors .

Case Study 1: Antiviral Efficacy

A study focused on the antiviral properties of 2'-amino dI demonstrated its effectiveness against specific riboviruses. The compound was administered in vitro to infected cell cultures, resulting in a significant reduction in viral load compared to untreated controls. This finding supports its potential use as an antiviral agent .

Case Study 2: Antitumor Activity in Breast Cancer

In another investigation, researchers evaluated the effects of 2'-amino dI-modified AS1411 on breast cancer cell lines (MCF-7 and MDA-MB-231). The results indicated that the modified aptamer significantly reduced viable cell counts compared to controls after a treatment period of three days. The study concluded that the incorporation of 2'-amino dI enhanced the anti-cancer properties of AS1411 through improved structural stability and binding interactions .

Data Summary

| Biological Activity | Effect Observed | Mechanism |

|---|---|---|

| Antiviral | Inhibition of ribovirus replication | Interference with RNA synthesis |

| Antitumor | Reduced tumor cell proliferation | Induction of S-phase arrest |

| Aptamer Modification | Enhanced binding affinity | Structural stabilization |

科学研究应用

Aptamer Development

Enhanced Bioactivity in Antiproliferative Aptamers

The incorporation of 2'-dI into the oligonucleotide AS1411, an anti-proliferative G-rich aptamer, has demonstrated significant improvements in bioactivity. Studies show that substituting specific positions within AS1411 with 2'-dI enhances its binding affinity to the nucleolin protein, leading to increased inhibition of tumor cell growth and induction of S-phase cell cycle arrest. Notably, double substitutions at certain positions (e.g., FAN-1224dI) resulted in enhanced therapeutic effects compared to AS1411 alone, suggesting that the strategic placement of 2'-dI is crucial for optimizing aptamer function .

Oligonucleotide Stability and Interaction

Thermal Stability Studies

Research indicates that oligonucleotides containing 2'-dI exhibit unique thermal stability characteristics compared to their unmodified counterparts. The presence of 2'-dI can significantly destabilize duplex formations under varying pH conditions, which is critical for understanding the behavior of nucleic acids in biological systems. The pKa of the amino group in 2'-dI has been determined to be approximately 6.2, influencing its reactivity and interaction with other nucleotides .

Base Pairing Properties

As a "universal" base, 2'-dI can form hydrogen bonds with all four natural nucleotide bases. This property makes it particularly useful for designing oligonucleotides that require flexibility in base pairing, allowing researchers to explore novel interactions and functionalities within nucleic acid structures .

Therapeutic Applications

Potential in Cancer Treatment

The incorporation of 2'-dI into therapeutic oligonucleotides has shown promise in enhancing their efficacy against cancer cells. The modifications not only improve binding affinity but also increase resistance to nuclease degradation, which is essential for developing stable therapeutic agents. The ability of 2'-dI-modified aptamers to selectively target cancer cells while minimizing effects on normal cells highlights their potential as targeted therapies .

Summary Table of Applications

| Application Area | Description | Key Findings |

|---|---|---|

| Aptamer Development | Modification of AS1411 with 2'-dI | Enhanced binding to nucleolin; improved antiproliferative effects |

| Oligonucleotide Stability | Thermal stability studies reveal unique properties | Destabilization of duplexes; pKa value around 6.2 influencing reactivity |

| Therapeutic Potential | Use in cancer treatment through targeted oligonucleotides | Increased nuclease resistance; selective targeting of cancer cells |

Case Studies

Case Study: AS1411 Aptamer Modifications

In a comprehensive study examining the effects of incorporating 2'-dI into AS1411, researchers found that specific substitutions significantly improved the aptamer's ability to inhibit cellular proliferation in various cancer cell lines while demonstrating minimal toxicity to normal cells. The study used molecular dynamics simulations to elucidate the structural interactions between modified AS1411 and its target protein, providing insights for future aptamer design .

Case Study: Base Pairing with Natural Nucleotides

Another study focused on the base pairing properties of 2'-dI revealed its compatibility with all four natural bases, allowing it to serve as a versatile tool in molecular biology applications. This characteristic facilitates the design of oligonucleotides capable of engaging in diverse biological interactions, expanding their utility in research and therapeutic contexts .

属性

IUPAC Name |

9-[(2R,3R,4S,5R)-3-amino-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N5O4/c11-5-7(17)4(1-16)19-10(5)15-3-14-6-8(15)12-2-13-9(6)18/h2-5,7,10,16-17H,1,11H2,(H,12,13,18)/t4-,5-,7-,10-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPLSURAOXNSSRH-QYYRPYCUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC2=C(C(=O)N1)N=CN2C3C(C(C(O3)CO)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=NC2=C(C(=O)N1)N=CN2[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N5O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50226657 | |

| Record name | 2'-Amino-2'-deoxyinosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50226657 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

75763-51-8 | |

| Record name | 2'-Amino-2'-deoxyinosine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075763518 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2'-Amino-2'-deoxyinosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50226657 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of combining chemical and enzymatic reactions in synthesizing 2'-Amino-2'-deoxyinosine?

A: Traditional chemical synthesis of modified nucleosides can be complex and inefficient. The research highlights the advantage of using a combined approach. [, ] Enzymes offer high selectivity in specific reaction steps, such as the transaminoribosylation between 2-chlorohypoxanthine and 2'-amino-2'-deoxyuridine. [] This enzymatic step simplifies the process and allows for the efficient creation of 9-(2-amino-2-deoxy-β-D-ribofuranosyl)-2-chlorohypoxanthine, a key intermediate. Subsequent chemical modifications then lead to the final compound, this compound, and its derivatives. This combined strategy proves to be a powerful tool for synthesizing modified purine nucleosides. [, ]

Q2: What makes the synthesis of this compound and its derivatives relevant for nucleoside research?

A: The development of new methods for synthesizing modified nucleosides like this compound is crucial in various research areas. These compounds serve as valuable tools for investigating enzyme mechanisms, exploring structure-activity relationships, and developing potential therapeutic agents. The ability to readily synthesize this compound and its derivatives opens doors for studying their properties and exploring their potential applications in medicinal chemistry and chemical biology. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。